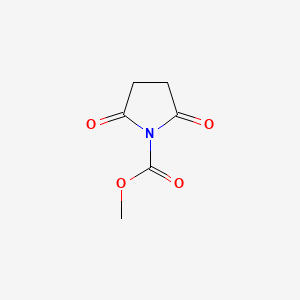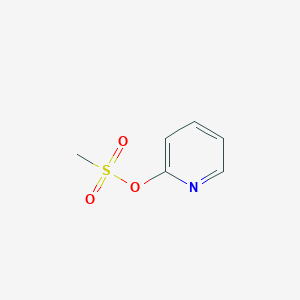![molecular formula C9H10N2 B3350148 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25796-97-8](/img/structure/B3350148.png)
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine
描述
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features a fused ring system combining pyrrole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrrole with a suitable nitrile or aldehyde in the presence of a catalyst. For instance, the cyclization can be facilitated by using Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis for large-scale production.
化学反应分析
Types of Reactions: 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination, or sulfonyl chloride in the presence of a base for sulfonation.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives such as 2,3-dimethyl-1H-pyrrolidine.
Substitution: Halogenated or sulfonated derivatives depending on the substituent introduced.
科学研究应用
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique structural properties.
作用机制
The mechanism by which 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
相似化合物的比较
1H-Pyrrolo[2,3-c]pyridine: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different ring fusion, leading to distinct chemical properties.
5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine: Chlorinated derivative with potentially different biological activities.
Uniqueness: 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals with tailored properties.
属性
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-5-10-4-3-8(6)9/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGWEBMDGWPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733481 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-97-8 | |
| Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)
![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyrido[2,3-d]pyridazine](/img/structure/B3350097.png)










